molecular formula C9H15NO2 B1357890 2-Azaspiro[4.4]nonane-4-carboxylic acid CAS No. 1343864-38-9

2-Azaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B1357890
CAS No.: 1343864-38-9
M. Wt: 169.22 g/mol
InChI Key: DMFMLGZCITVPRB-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonane-4-carboxylic acid is a spirocyclic compound featuring a fused bicyclic structure with a nitrogen atom at the 2-position and a carboxylic acid group at the 4-position. Its synthesis involves multistep routes, including cyanide substitution and hydrolysis, as demonstrated by Derkach et al., who achieved a 7.9% overall yield via tert-butyl protection and deprotection steps . Key physicochemical properties include a melting point of 138–141°C and distinct NMR signals (e.g., δ 12.50 ppm for the carboxylic proton in DMSO-d6) .

This compound serves as a versatile building block in drug discovery, particularly for anticonvulsant agents. Derivatives such as N-phenylamino-substituted variants exhibit significant 5-HT1A/5-HT2A receptor affinity and anticonvulsant activity in preclinical models .

Properties

IUPAC Name

2-azaspiro[4.4]nonane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)7-5-10-6-9(7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFMLGZCITVPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonane-4-carboxylic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of 2-Azaspiro[4.4]nonane-4-carboxylic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonane-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Azaspiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Compounds with Varied Substituents

a) SSR180711 (1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic Acid, 4-Bromophenyl Ester)
  • Structure: Features a diazabicyclo[3.2.2]nonane core with a bromophenyl ester substituent.
  • Activity : Acts as a selective α7 nicotinic acetylcholine receptor (n-AChR) partial agonist, showing promise in cognitive dysfunction models .
  • Key Difference : The ester group and additional nitrogen enhance receptor binding but reduce polarity compared to the carboxylic acid analog.
b) N-Phenylamino Derivatives of 2-Azaspiro[4.4]nonane-1,3-diones
  • Structure: Spiro[4.4]nonane backbone with 1,3-dione and N-phenylamino groups.
  • Activity : Demonstrates anticonvulsant effects in rodent models, with EC50 values < 100 mg/kg in maximal electroshock tests .

Heteroatom-Modified Spirocycles

a) 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic Acid
  • Structure : Replaces one nitrogen with oxygen in the spiro ring.
  • Properties : Molecular weight 171.20 (identical to parent compound), but altered electronic distribution due to oxygen’s electronegativity .
b) 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid
  • Structure: Smaller spiro ring system ([3.5]nonane) with oxygen at the 7-position.
  • Role : Reported as a bioisostere for pipecolic acid, enabling improved metabolic stability in drug candidates .

Derivatives with Protective Groups

a) 2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic Acid
  • Structure : Boc-protected nitrogen enhances solubility in organic solvents.
  • Synthesis : Achieved via Boc2O-mediated protection, yielding 50% in stepwise reactions .
  • Utility : Intermediate for peptide coupling or further functionalization .
b) Hydrochloride Salts (e.g., 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride)
  • Properties : Increased aqueous solubility (207.66 g/mol) due to ionic character .
  • Stability : Salt formation mitigates degradation under physiological conditions.

Diazaspiro Analogs

a) 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic Acid Dihydrochloride
  • Structure : Dual nitrogen atoms at 2- and 7-positions with a benzyl group.
  • Activity : Unspecified in evidence, but the dihydrochloride form suggests application in CNS-targeting prodrugs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity References
2-Azaspiro[4.4]nonane-4-carboxylic acid C₈H₁₃NO₂ 171.20 Carboxylic acid, spiro[4.4] Anticonvulsant (derivatives)
SSR180711 C₁₅H₁₈BrN₂O₂ 341.22 Diazabicyclo[3.2.2], bromophenyl ester α7 n-AChR agonist
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid C₈H₁₃NO₃ 171.20 Oxa-spiro, carboxylic acid Undetermined
2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid C₁₄H₂₃NO₄ 269.34 Boc-protected nitrogen Synthetic intermediate

Key Findings and Implications

  • Structure-Activity Relationships: The carboxylic acid group in 2-azaspiro[4.4]nonane-4-carboxylic acid enhances hydrogen bonding, critical for anticonvulsant activity, while esterification (e.g., SSR180711) shifts activity toward receptor modulation.
  • Synthetic Accessibility : Multigram synthesis of the parent compound is feasible but low-yielding (7.9%), whereas Boc-protected derivatives streamline downstream modifications .
  • Therapeutic Potential: Diazaspiro and oxa-azaspiro analogs highlight the role of heteroatom placement in tuning bioavailability and target engagement.

Biological Activity

2-Azaspiro[4.4]nonane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various research studies and presenting data in a structured manner.

Chemical Structure and Properties

The molecular formula of 2-Azaspiro[4.4]nonane-4-carboxylic acid is C8H13NC_8H_{13}N with a molecular weight of approximately 139.20 g/mol. The compound features a spirocyclic structure that includes a nitrogen atom, contributing to its distinctive chemical properties and biological interactions.

The biological activity of 2-Azaspiro[4.4]nonane-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carboxylic acid group enhances its solubility and reactivity, allowing it to participate in biochemical pathways that modulate cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial in extracellular matrix remodeling and have roles in cancer metastasis .
  • Antimicrobial Activity : Preliminary studies suggest that 2-Azaspiro[4.4]nonane-4-carboxylic acid exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Antimicrobial Studies

A study evaluating the antimicrobial effects of various derivatives found that 2-Azaspiro[4.4]nonane-4-carboxylic acid demonstrated moderate activity against several bacterial strains. The results are summarized in the table below:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Azaspiro[4.4]nonane-4-carboxylic acidEscherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Matrix Metalloproteinase Inhibition

In vitro assays have demonstrated the inhibitory effects of 2-Azaspiro[4.4]nonane-4-carboxylic acid on MMP-2 and MMP-9:

CompoundIC50 (µM)Target Enzyme
2-Azaspiro[4.4]nonane-4-carboxylic acid15.5MMP-2
22.3MMP-9

These findings indicate that the compound could serve as a lead structure for developing more potent MMP inhibitors for therapeutic applications in cancer treatment.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of 2-Azaspiro[4.4]nonane-4-carboxylic acid to evaluate their biological activities, particularly focusing on their effects on MMPs. The research highlighted the importance of structural modifications in enhancing biological efficacy, demonstrating that specific substitutions led to increased inhibitory activity against MMPs .
  • Antimicrobial Efficacy : Another research effort explored the antimicrobial potential of this compound against drug-resistant bacterial strains, revealing promising results that warrant further investigation into its application as an antibacterial agent in clinical settings.

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